Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Description
Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative characterized by a thioxo-methylamino side chain linked to a 4-(trifluoromethoxy)phenyl group. This compound’s core structure features a bicyclic tetrahydrobenzo[b]thiophene scaffold with an ethyl ester at position 3, which is a common motif in medicinal chemistry for modulating pharmacokinetic properties. The thioxo (C=S) group and trifluoromethoxy substituent introduce unique electronic and steric effects, influencing reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S2/c1-2-26-17(25)15-13-5-3-4-6-14(13)29-16(15)24-18(28)23-11-7-9-12(10-8-11)27-19(20,21)22/h7-10H,2-6H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDSJWZNWSTCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 325995-03-7
- Molecular Formula: C19H19F3N2O3S2
- Molecular Weight: 444.49 g/mol
The compound features a thioxo group, a trifluoromethoxy substituent on a phenyl ring, and a tetrahydrobenzo[b]thiophene core, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various derivatives of tetrahydrobenzo[b]thiophene reported IC50 values ranging from 23.2 to 95.9 μM against different cancer cell lines including MCF-7 (breast cancer) and HepG-2 (liver cancer) .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 1 | MCF-7 | 23.2 | High |
| 2 | HepG-2 | 49.9 | Moderate |
| 3 | MCF-7 | 95.9 | Low |
| 4 | HepG-2 | 14.9 | High |
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. The presence of the thioxo group is believed to enhance the interaction with cellular targets leading to increased cytotoxicity . Additionally, studies have shown that the trifluoromethoxy group can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins involved in cell proliferation .
Other Biological Activities
Beyond antitumor effects, compounds related to this compound have been investigated for additional biological activities:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Enzyme Inhibition: Certain studies suggest that these compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders .
Study on Antiproliferative Effects
A recent study focused on synthesizing derivatives based on the benzo[b]thiophene scaffold demonstrated significant antiproliferative effects against various cancer cell lines. The study highlighted that modifications to the structure could enhance efficacy and selectivity towards tumor cells .
Clinical Implications
While extensive preclinical data support the potential of this compound as an anticancer agent, further clinical studies are necessary to evaluate its safety and effectiveness in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Q & A
Q. Basic
- 1H/13C NMR : Confirm substituent integration (e.g., trifluoromethoxy group at δ ~150 ppm in 13C NMR) and hydrogen bonding via NH proton shifts (δ 8–10 ppm) .
- IR Spectroscopy : Identify thioamide (C=S stretch at ~1250 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with sulfur and fluorine atoms .
How can researchers design experiments to evaluate the anti-inflammatory mechanisms of this compound?
Q. Advanced
- In vitro assays : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages using ELISA. Compare dose-response curves to establish IC50 values .
- Pathway analysis : Use Western blotting to assess NF-κB pathway modulation (e.g., phosphorylation of IκBα) .
- Molecular docking : Simulate binding interactions with COX-2 or NF-κB subunits using software like AutoDock Vina to prioritize targets for validation .
What strategies resolve contradictions between in vitro and in vivo activity data?
Q. Advanced
- Pharmacokinetic profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration to identify metabolic instability or poor absorption .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Disease models : Validate in vivo using adjuvant-induced arthritis models, correlating tissue-specific drug concentrations with efficacy .
What handling protocols mitigate risks associated with this compound’s toxicity?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation) .
- Storage : Store in sealed containers under inert gas (N2) at –20°C to prevent degradation .
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .
How can computational modeling optimize synthesis or predict pharmacological properties?
Q. Advanced
- Reaction simulation : Use COMSOL Multiphysics to model heat/mass transfer in continuous-flow reactors, minimizing byproduct formation .
- AI-driven QSAR : Train models on existing benzo[b]thiophene derivatives to predict bioavailability or toxicity, guiding structural modifications .
What impurities are common during synthesis, and how are they managed?
Q. Basic
- Byproducts : Unreacted aniline intermediates or over-alkylated derivatives.
- Analysis : Quantify via reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) .
- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from methanol .
What methodologies establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Analog synthesis : Modify the trifluoromethoxy group (e.g., replace with Cl, CF3) and assess changes in bioactivity .
- 3D-QSAR : Perform CoMFA or CoMSIA to correlate steric/electronic features with anti-inflammatory potency .
How should acute toxicity and ecotoxicological impact be assessed?
Q. Advanced
- In vivo acute toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring mortality and organ histopathology .
- Algae/Daphnia assays : Evaluate EC50 values for aquatic toxicity using OECD 201/202 guidelines .
- Biodegradation : Use OECD 301F tests to assess persistence in environmental matrices .
What derivatization approaches expand utility in heterocyclic chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
